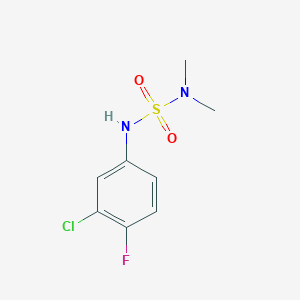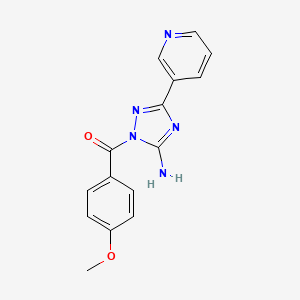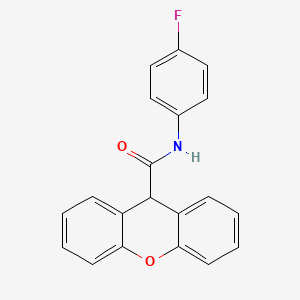
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone, also known as PD184352, is a small molecule inhibitor of extracellular signal-regulated kinase (ERK) pathway. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, cardiovascular, and inflammatory disorders.
Wirkmechanismus
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone inhibits the ERK pathway by binding to the ATP-binding site of the ERK kinase (MEK) enzyme. This binding prevents the phosphorylation of ERK, which is a downstream effector of the pathway. ERK is known to regulate various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway by 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone leads to the inhibition of these processes, thereby reducing the growth and proliferation of cancer cells, reducing cardiac hypertrophy and fibrosis, and reducing inflammation.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been shown to have several biochemical and physiological effects in various studies. In cancer research, 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been shown to inhibit the phosphorylation of ERK and its downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis. In cardiovascular diseases, 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been shown to reduce the expression of hypertrophic and fibrotic markers, leading to the reduction of cardiac hypertrophy and fibrosis. In inflammatory disorders, 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various disease models, providing a strong foundation for further research. However, 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone also has some limitations. It has low solubility in water, which can limit its use in some experiments. It also has low bioavailability, which can limit its therapeutic efficacy in vivo.
Zukünftige Richtungen
For research include studying 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone in combination with other chemotherapeutic agents, animal models, and clinical trials, as well as optimizing the synthesis method and improving its bioavailability. Overall, 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has significant potential for therapeutic applications in various diseases, and further research is warranted to explore its full potential.
Synthesemethoden
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone can be synthesized by several methods, including the reaction of 2-chloro-4-nitrobenzyl alcohol with methylthioacetic acid, followed by cyclization with cyanamide and deprotection with sodium methoxide. Another method involves the reaction of 4-chlorobenzyl chloride with methylthiourea, followed by cyclization with cyanamide and deprotection with sodium methoxide. These methods have been reported in various research articles and have been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been shown to inhibit the growth and proliferation of cancer cells by blocking the ERK pathway. This pathway is known to be dysregulated in many types of cancers, and its inhibition has been shown to have therapeutic benefits. 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has also been studied in cardiovascular diseases, where it has been shown to reduce cardiac hypertrophy and fibrosis. In inflammatory disorders, 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. These studies have provided strong evidence for the potential therapeutic applications of 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone in various diseases.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-methylsulfanylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-17-11-6-7-15(12(16)14-11)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOFAEBMYVPULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)N(C=C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)


![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)
![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)
![1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B5856087.png)
![6-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5856096.png)